molecular formula C17H21N3O3S B4668329 N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide

Cat. No. B4668329
M. Wt: 347.4 g/mol
InChI Key: BWSOATJACHLHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide, also known as DMXAA, is a small molecule that has been investigated for its potential as an anticancer agent. DMXAA was first synthesized in the 1990s and has since undergone extensive scientific research to understand its mechanism of action and potential applications in cancer treatment.

Mechanism of Action

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide's mechanism of action involves the activation of the STING (Stimulator of Interferon Genes) pathway, which triggers the production of interferons and other cytokines. These cytokines activate the immune system and lead to the destruction of cancer cells. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to have anti-angiogenic properties, which means that it can prevent the growth of blood vessels that supply nutrients to tumors.
Biochemical and Physiological Effects:
N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been shown to induce the production of cytokines such as interferons, TNF-alpha, and IL-6. These cytokines activate the immune system and lead to the destruction of cancer cells. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has also been shown to have anti-angiogenic properties, which means that it can prevent the growth of blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has several limitations as well. It has poor solubility in water, which can make it difficult to administer in animal models. It also has a short half-life in the body, which means that it may not be effective in treating certain types of cancer.

Future Directions

There are several future directions for research on N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide. One area of focus is the development of more effective formulations of the drug that can improve its solubility and increase its half-life in the body. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide treatment. Finally, there is ongoing research into the potential of combining N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide with other cancer treatments, such as chemotherapy and radiation therapy, to improve overall treatment outcomes.

Scientific Research Applications

N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide has been extensively studied for its potential as an anticancer agent. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-3-pyridinylalaninamide works by activating the immune system and inducing the production of cytokines, which in turn leads to the destruction of cancer cells.

properties

IUPAC Name

2-(2,5-dimethyl-N-methylsulfonylanilino)-N-pyridin-3-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-7-8-13(2)16(10-12)20(24(4,22)23)14(3)17(21)19-15-6-5-9-18-11-15/h5-11,14H,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSOATJACHLHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(C(C)C(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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